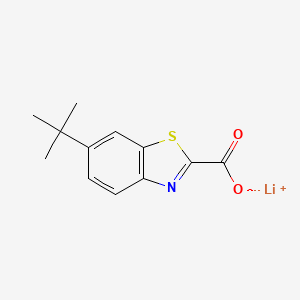

Lithium;6-tert-Butyl-1,3-Benzothiazol-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored through various methods. One approach involves the alkylation of lithium enolates derived from esters and ketones with 3-methylbenzothiazolium salts, leading to the formation of α-(benzothiazolinyl) esters and ketones, specifically 2-[1-(alkoxycarbonyl)alkyl]-3-methylbenzothiazolines and 3-methyl-2-(2-oxoalkyl)benzothiazolines with good yields . Another study demonstrates the kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates using lithium dibenzylamide, which results in high levels of stereocontrol and efficient enantiorecognition, ultimately yielding homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives . Additionally, a 'one-pot' synthesis method has been developed for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates using lithium tert-butoxide-mediated Claisen condensation followed by the Knorr reaction, achieving moderate to good yields and excellent regioselectivity . Lastly, the Mannich-type addition reaction between lithium derivatives of benzo[d]thiazoles and N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine has been reported, providing a convenient synthesis of bis(benzothiazole) compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of the benzothiazole moiety. In the case of α-(benzothiazolinyl) esters and ketones, the benzothiazole ring is directly linked to an alkylated carbon, which is part of an ester or ketone group . The homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives feature a cyclopentene ring with a carboxylate group and are distinguished by their stereochemistry at the 3-alkyl substituent . The 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates synthesized via the 'one-pot' method contain a pyrazole ring fused with a benzene ring and a carboxylate group at the 3-position . The bis(benzothiazole) compounds resulting from the Mannich-type addition reaction consist of two benzothiazole rings connected by an ethane linker .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse. The direct alkylation of lithium enolates with 3-methylbenzothiazolium salts is a key step in producing α-(benzothiazolinyl) esters and ketones . The kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates involves conjugate addition and protonation steps, leading to high diastereoselectivity and enantioselectivity . The 'one-pot' synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates combines Claisen condensation with the Knorr reaction, showcasing the efficiency of lithium tert-butoxide in promoting sterically hindered reactions . The Mannich-type addition reaction between lithium derivatives of benzo[d]thiazoles and N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is notable for its anomalous outcome, leading to the formation of bis(benzothiazole) structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate" are not directly reported in the provided papers, the properties of related benzothiazole derivatives can be inferred. These compounds typically exhibit solid-state properties and may have varying solubilities in organic solvents depending on the substituents attached to the benzothiazole core. The presence of lithium in the compounds suggests that they may be sensitive to moisture and could exhibit reactivity towards various electrophiles or nucleophiles, depending on the nature of the substituents and the overall molecular structure . The stereochemistry of the synthesized compounds is crucial for their potential biological activity, as seen in the kinetic resolution leading to homochiral derivatives . The reactivity of the lithium enolates and lithium amides used in these syntheses indicates that these compounds may also serve as intermediates for further chemical transformations .

Wissenschaftliche Forschungsanwendungen

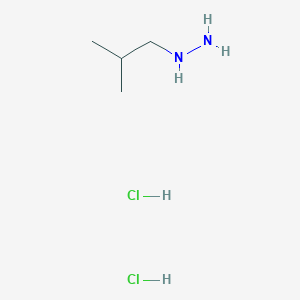

- Anwendung: EN300-26621789 kann als Modellsystem für die Metaproteom-Analyse verwendet werden. Forscher untersuchen mikrobielle Gemeinschaften in Umgebungen wie saurem Grubenwasser, anaeroben Faulbehältern und Belebtschlamm. Diese Modellsysteme ermöglichen die Bewertung der Herausforderungen, die in der Metaproteomik auftreten, wie z. B. die Komplexität der Arten, die Verfügbarkeit von Biomasse und die zuverlässige Proteinextraktion .

- Anwendung: EN300-26621789 könnte möglicherweise als Reagenz zur Entfernung von Stickstoffatomen dienen, wodurch präzise Modifikationen in organischen Verbindungen ermöglicht werden .

- Anwendung: EN300-26621789 kann eine Rolle beim Verständnis der N-Nitrosamin-Bildung während der chemischen Arzneimittelproduktion spielen. Diese Verunreinigungen können zur nachgeschalteten Produktion von krebserzeugenden Diazoniumsalzen führen, die die DNA schädigen. Die Untersuchung von EN300-26621789 könnte bei der Beurteilung der Arzneimittelsicherheit helfen .

- Anwendung: Untersuchen Sie sein Potenzial bei der Katalyse spezifischer Reaktionen, insbesondere in biotechnologischen Verfahren. Beispielsweise können Sie seine Rolle bei deoxygenierenden Hydroborierungsreaktionen untersuchen .

Metaproteomik-Forschung

Stickstoff-entfernendes Reagenz

N-Nitrosamin-Forschung

Biotechnologischer Katalysator

Eigenschaften

IUPAC Name |

lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJZGPZZVCVKDV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

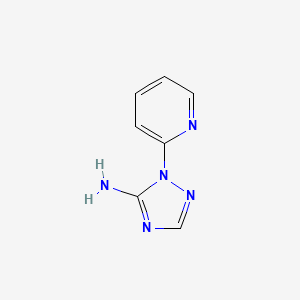

Canonical SMILES |

[Li+].CC(C)(C)C1=CC2=C(C=C1)N=C(S2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2413868-74-1 |

Source

|

| Record name | lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)

![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)

![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)

![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)

![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2521822.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B2521823.png)